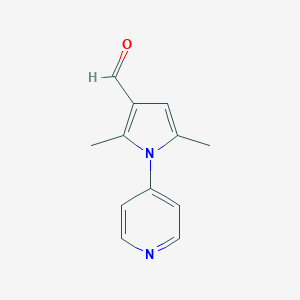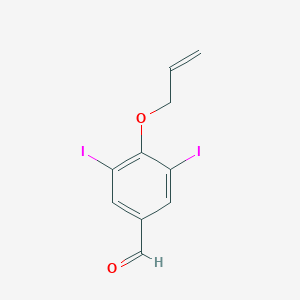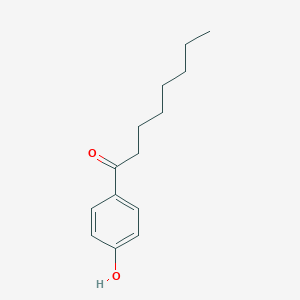
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMAP and is widely used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is based on its ability to act as a Lewis base. DMAP can form a complex with various electrophiles such as carboxylic acids, esters, and acyl chlorides, which enhances their reactivity and facilitates the reaction. DMAP can also act as a nucleophile and attack electrophiles such as imines, which leads to the formation of new bonds.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has no known biochemical or physiological effects as it is primarily used as a reagent in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde in laboratory experiments is its ability to catalyze various reactions efficiently. DMAP is also readily available and relatively inexpensive, making it an attractive option for researchers. However, DMAP is highly toxic and should be handled with care. It can also cause skin irritation and respiratory problems if inhaled.
将来の方向性
There are several future directions for 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde research. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules. Additionally, the potential use of DMAP in the development of new materials such as polymers and nanoparticles is also an area of interest for future research.
Conclusion:
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to catalyze various reactions efficiently makes it an attractive option for researchers in organic chemistry, biochemistry, and medicinal chemistry. While DMAP has no known biochemical or physiological effects, it should be handled with care due to its toxicity. Future research on DMAP is focused on the development of new synthetic methods, the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules, and the potential use of DMAP in the development of new materials.
合成法
The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can be achieved through a variety of methods. One common method involves the reaction of 2,5-dimethylpyrrole with 4-pyridinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethylpyrrole with 4-formylpyridine in the presence of a base such as sodium hydride.
科学的研究の応用
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research. One of the main applications is in organic chemistry, where it is widely used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the transesterification of esters. In biochemistry, DMAP is used as a reagent for the activation of carboxylic acids and the synthesis of peptides. In medicinal chemistry, DMAP is used as a building block for the synthesis of various pharmaceuticals.
特性
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLJPEVRYNYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)
![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B472182.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)

![N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B472241.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B472247.png)


![5-(2,6-Dimethyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472447.png)
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)


![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)